(4-Chloro-2-(4-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid
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Overview
Description
(4-Chloro-2-(4-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with significant applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a pyrimidinyl ring, making it a versatile reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-(4-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid typically involves the reaction of 4-chloro-2-(4-(trifluoromethyl)phenyl)pyrimidine with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed borylation of the corresponding aryl halide using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-(4-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)
Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Phenols: Formed via oxidation of the boronic acid group
Substituted Pyrimidines: Formed via nucleophilic substitution reactions
Scientific Research Applications
(4-Chloro-2-(4-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action for (4-Chloro-2-(4-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)phenylboronic acid
- 2-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
(4-Chloro-2-(4-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid is unique due to its pyrimidinyl ring, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C11H7BClF3N2O2 |
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Molecular Weight |
302.45 g/mol |
IUPAC Name |
[4-chloro-2-[4-(trifluoromethyl)phenyl]pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H7BClF3N2O2/c13-9-8(12(19)20)5-17-10(18-9)6-1-3-7(4-2-6)11(14,15)16/h1-5,19-20H |
InChI Key |
UNUHEWRCMDMQCS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1Cl)C2=CC=C(C=C2)C(F)(F)F)(O)O |
Origin of Product |
United States |
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